molecular formula C9H10FN3O2 B4356579 N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide

N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B4356579
M. Wt: 211.19 g/mol
InChI Key: KCWOCORBJGFVOL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydrazino group attached to an oxoacetamide backbone, with a 4-fluorobenzyl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of 4-fluorobenzylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The oxoacetamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields.

Major Products Formed

The major products formed from these reactions include azo compounds from oxidation, amine derivatives from reduction, and substituted benzyl derivatives from nucleophilic substitution.

Scientific Research Applications

N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide include:

  • N-(4-chlorobenzyl)-2-hydrazino-2-oxoacetamide
  • N-(4-bromobenzyl)-2-hydrazino-2-oxoacetamide
  • N-(4-methylbenzyl)-2-hydrazino-2-oxoacetamide

Uniqueness

This compound is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-hydrazinyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-8(14)9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWOCORBJGFVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-2-hydrazinyl-2-oxoacetamide
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